molecular formula C14H15FN2O B4391265 4-cyano-N-cyclohexyl-2-fluorobenzamide

4-cyano-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B4391265
M. Wt: 246.28 g/mol
InChI Key: JUEAANWPIQJSSL-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclohexyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a benzamide core with three distinct functional groups:

  • Cyano group (-CN) at the para (4th) position of the benzene ring.
  • Fluorine atom (-F) at the ortho (2nd) position.
  • Cyclohexyl group attached to the amide nitrogen.

Properties

IUPAC Name

4-cyano-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-13-8-10(9-16)6-7-12(13)14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEAANWPIQJSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 4-cyano-N-cyclohexyl-2-fluorobenzamide is compared to five related benzamide derivatives (Table 1). Key differences in substituents and their implications are discussed below.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzene Ring) Amide Nitrogen Substituent Molecular Weight (g/mol) Key Functional Groups
This compound 2-F, 4-CN Cyclohexyl 260.29* Cyano, Fluorine, Cyclohexyl
N-Cyclohexyl-2-fluorobenzamide 2-F Cyclohexyl 235.30 Fluorine, Cyclohexyl
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide 2-OH, 4-Cl 2-Fluorophenyl 265.67 Hydroxyl, Chlorine, Fluorophenyl
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide 2-Cl, 6-F 4-Hydroxyphenyl 265.67 Chlorine, Fluorine, Hydroxyphenyl
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-(trifluoropropoxy) 2-Chloro-6-fluorophenyl 499.60 Bromine, Fluorine, Trifluoropropoxy

*Calculated based on formula C₁₄H₁₅FN₂O.

Key Comparisons

This could influence reactivity in substitution reactions or binding affinity in biological systems.

Steric and Solubility Considerations: The cyclohexyl group introduces steric bulk, reducing solubility in polar solvents compared to compounds with aryl amide substituents (e.g., 4-hydroxyphenyl or fluorophenyl groups ). However, this may enhance lipid solubility, a critical factor for membrane permeability in drug design.

Fluorine Substitution Patterns :

  • Fluorine at the ortho position (common in all except the patent compound ) minimizes steric hindrance while modulating electronic properties. The patent compound’s trifluoropropoxy group introduces extreme electron withdrawal and steric bulk, likely enhancing thermal stability but complicating synthesis .

Biological Relevance: Compounds with hydroxyphenyl groups (e.g., ) may interact with biological targets (e.g., kinases or GPCRs) via hydrogen bonding, whereas the target compound’s cyano group could engage in dipole-dipole interactions or act as a hydrogen-bond acceptor.

Research Implications and Gaps

  • Synthetic Challenges: The patent compound highlights the complexity of synthesizing multi-halogenated benzamides, suggesting that the target compound’s cyano group may require specialized reagents (e.g., CuCN for cyanation).
  • Spectroscopic Properties: While focuses on fluorescence in methoxy-substituted benzamides, the target compound’s cyano group could similarly enhance fluorescence quantum yield due to conjugation effects.
  • Data Limitations: Direct experimental data (e.g., melting points, solubility) for this compound are absent in the provided evidence, necessitating further studies to validate inferred properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-cyclohexyl-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-cyclohexyl-2-fluorobenzamide

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